4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid
Description
4-{[(5-Chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic indole derivative characterized by a 5-chloro-substituted indole core linked to a butanoic acid chain via an acetylated amino group. The compound’s structure combines lipophilic (chloroindole) and polar (butanoic acid) moieties, which may influence its pharmacokinetic and pharmacodynamic properties, such as solubility and target binding. Indole derivatives are widely explored for anti-inflammatory applications, particularly as cyclooxygenase (COX) inhibitors, though the biological activity of this specific compound remains uncharacterized in the provided data .
Properties
Molecular Formula |
C14H15ClN2O3 |
|---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
4-[[2-(5-chloroindol-1-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H15ClN2O3/c15-11-3-4-12-10(8-11)5-7-17(12)9-13(18)16-6-1-2-14(19)20/h3-5,7-8H,1-2,6,9H2,(H,16,18)(H,19,20) |
InChI Key |
MTKRVFIEGIAQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCCC(=O)O)C=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Chlorination: The indole ring is then chlorinated to introduce the chlorine atom at the 5-position.
Acetylation: The 5-chloroindole is acetylated using acetic anhydride to form the acetyl derivative.
Amidation: The acetyl derivative is then reacted with butanoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
COX Inhibition Potential
- Compound 16 (Ev1): As an indomethacin analog, it likely inhibits COX-1/COX-2 with high potency due to the 4-chlorobenzoyl group, which enhances hydrophobic interactions in the enzyme’s active site. However, its selectivity profile remains unconfirmed .
- The butanoic acid chain could also mimic endogenous substrates (e.g., arachidonic acid), enhancing binding affinity compared to shorter-chain analogs like compound 20 (acetic acid derivative) .
Metabolic Stability and Toxicity
- Sulfonyl-containing analog (Ev2): The sulfonyl group may increase metabolic stability by resisting esterase-mediated hydrolysis, though its polar nature could limit blood-brain barrier penetration .
- Target Compound: The acetyl-amino linker might be susceptible to enzymatic cleavage, necessitating structural optimization for improved in vivo stability.
Biological Activity
4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This compound features a unique structure that combines a 5-chloroindole moiety with an acetylamino butanoic acid, suggesting potential therapeutic applications in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C14H15ClN2O3
- Molecular Weight : 294.73 g/mol
- Structural Features : The compound includes an indole group, an acetyl group, and an amino acid moiety, which may facilitate interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly:
- Antimicrobial Properties : Indole derivatives are known for their ability to inhibit microbial growth. The presence of the chloro group may enhance the compound's binding affinity to microbial targets.
- Anticancer Activity : The indole structure is often associated with anticancer properties. Studies suggest that this compound may modulate pathways involved in cancer cell proliferation and apoptosis.
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits growth of various bacteria and fungi. |
| Anticancer | Modulates cancer cell pathways, potentially inducing apoptosis. |
| Enzyme Interaction | Binds to specific enzymes, altering their activity and function. |
The mechanism of action for this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro substituent is believed to enhance binding affinity and selectivity towards these targets, potentially leading to improved therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that indole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of halogen substituents like chlorine enhances this activity by increasing lipophilicity and facilitating membrane penetration .
- Anticancer Potential : Research has shown that certain indole derivatives can inhibit cancer cell growth by inducing apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway. Compounds structurally related to this compound have been evaluated for their anticancer properties in vitro, showing promising results .
- Enzyme Inhibition Studies : Investigations into the inhibition of specific enzymes such as glycogen synthase kinase 3 beta (GSK-3β) have revealed that structural modifications in indole derivatives can significantly affect their inhibitory potency and metabolic stability .
Q & A
Q. What are the recommended synthetic routes for 4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Indole Acetylation : React 5-chloro-1H-indole with chloroacetyl chloride in the presence of a base (e.g., sodium acetate) to form 1-(chloroacetyl)-5-chloro-1H-indole.
Amination : Couple the intermediate with 4-aminobutanoic acid using a coupling agent like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in anhydrous DMF.
- Key Variables : Reaction time (2–5 hours) and temperature (reflux at 80–100°C) significantly affect yield. Prolonged heating may degrade acid-sensitive groups .
- Purification : Recrystallization from acetic acid/water mixtures improves purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the indole acetyl group (δ 7.5–8.5 ppm for aromatic protons) and the butanoic acid backbone (δ 2.2–2.6 ppm for CH groups) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with theoretical m/z values.
- HPLC : Assess purity using a C18 column with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM. The indole moiety may intercalate DNA or inhibit kinases .
- Antioxidant Activity : Measure free radical scavenging via DPPH assays, comparing results to structurally related compounds like 4-(phenylthio)butanoic acid derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what are common sources of impurity?
- Methodological Answer :
- Optimization : Replace HATU with cost-effective alternatives like EDC/HOBt for large-scale coupling. Monitor pH (6.5–7.5) to minimize side reactions .
- Impurities : Hydrolysis of the acetyl group (due to moisture) or incomplete indole acetylation. Use TLC or LC-MS to identify byproducts .
- Yield Improvement : Silica gel chromatography or preparative HPLC enhances purity to >98% .
Q. How does the 5-chloro substituent on the indole ring influence biological activity compared to other halogenated analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare IC values against analogs (e.g., 5-fluoro or 5-bromo derivatives) in enzyme inhibition assays. Chlorine’s electronegativity may enhance binding to hydrophobic pockets .
- Mechanistic Insight : Use molecular docking to predict interactions with targets like DNA topoisomerase II or HDACs .
Q. How should researchers resolve contradictions in biological data across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration).
- Purity Verification : Re-test compounds with conflicting results using HPLC-MS to rule out batch variability .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., bendamustine derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
